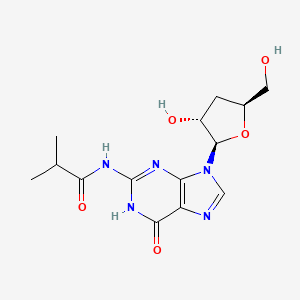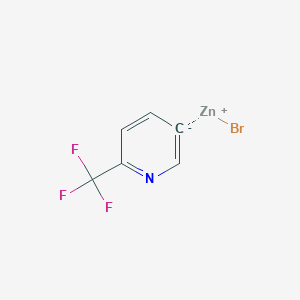
3'-Deoxy-N-(2-methylpropanoyl)guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-N-(2-methylpropanoyl)guanosine is a modified nucleoside compound. It is structurally derived from guanosine, a purine nucleoside, by replacing the hydroxyl group at the 3’ position with a hydrogen atom and attaching a 2-methylpropanoyl group to the nitrogen atom. This modification imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N-(2-methylpropanoyl)guanosine typically involves multiple steps. The starting material is guanosine, which undergoes selective deoxygenation at the 3’ position. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3’-deoxyguanosine is then subjected to acylation with 2-methylpropanoic anhydride or 2-methylpropanoic acid chloride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of 3’-Deoxy-N-(2-methylpropanoyl)guanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3’-Deoxy-N-(2-methylpropanoyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, particularly at the 2-amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanine base.
Reduction: Reduced forms of the guanine base.
Substitution: Alkylated derivatives of the guanine base.
科学研究应用
3’-Deoxy-N-(2-methylpropanoyl)guanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and modified oligonucleotides.
Biology: Studied for its role in modulating nucleic acid interactions and as a probe for studying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Deoxy-N-(2-methylpropanoyl)guanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This leads to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
3’-Deoxyguanosine: Lacks the 2-methylpropanoyl group but shares the deoxygenation at the 3’ position.
2’-Deoxyguanosine: Similar structure but with a hydroxyl group at the 2’ position instead of the 3’ position.
Guanosine: The parent compound with hydroxyl groups at both the 2’ and 3’ positions.
Uniqueness
3’-Deoxy-N-(2-methylpropanoyl)guanosine is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and enhances its biological activity compared to its analogs .
属性
CAS 编号 |
157025-66-6 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)11(22)17-14-16-10-9(12(23)18-14)15-5-19(10)13-8(21)3-7(4-20)24-13/h5-8,13,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,13+/m0/s1 |
InChI 键 |
QSXPVQGZAJGZPJ-HHURGBBESA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)


![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)

![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)
![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)
